Enantioselective Pharmacokinetics Demand Separate, Accurate Quantification of (S)-(+)-Doxazosin
The pharmacokinetics of doxazosin enantiomers are stereospecific and non-linear due to enantiomer-enantiomer interaction. A study in rats demonstrated that the area under the curve (AUC) for (S)-(+)-doxazosin is consistently larger than for the (R)-(-)-enantiomer [1]. Furthermore, the presence of (R)-(-)-doxazosin significantly alters the exposure and clearance of (S)-(+)-doxazosin [1]. This establishes a scientific requirement for a chiral-specific internal standard like (S)-(+)-Doxazosin-d8 to generate valid pharmacokinetic data for regulatory filings, as using a racemic or achiral IS would mask these critical stereospecific phenomena.
| Evidence Dimension | Stereoselective Exposure (AUC) |
|---|---|
| Target Compound Data | AUC of (+)-(S)-doxazosin > AUC of (-)-(R)-doxazosin (specific values not abstracted, but difference is consistently observed) |
| Comparator Or Baseline | (-)-(R)-doxazosin and racemic doxazosin |
| Quantified Difference | Significantly higher AUC for S-enantiomer; Cmax of R-enantiomer reduced from 110.5±46.4 ng/mL (alone) to 53.2±19.7 ng/mL (in racemate) due to interaction [1]. |
| Conditions | Oral administration in rats (3.0 mg/kg for single enantiomers, 6.0 mg/kg for racemate) |
Why This Matters
This demonstrates that doxazosin enantiomers are not pharmacokinetically interchangeable, requiring separate, accurate quantification, which (S)-(+)-Doxazosin-d8 uniquely enables.
- [1] Enantioselective Pharmacokinetics of Doxazosin and Pharmacokinetic Interaction Between the Isomers in Rats. Chirality. 2015 Oct;27(10):738-44. View Source
